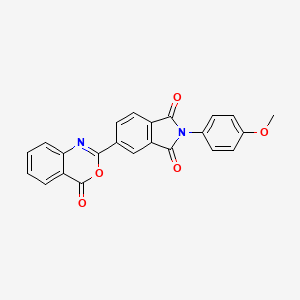![molecular formula C29H23N3O8 B11558769 4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11558769.png)
4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxybenzoyloxy)-2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenyl 4-methoxybenzoate is a complex organic compound that features both methoxybenzoyloxy and nitrophenylhydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxybenzoyloxy)-2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenyl 4-methoxybenzoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxybenzoic acid and 4-nitrophenylhydrazine. These intermediates are then subjected to esterification and condensation reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(4-Methoxybenzoyloxy)-2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxybenzoyloxy groups may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-methoxybenzoate: Similar in structure but lacks the nitrophenylhydrazinylidene group.
Methyl 4-(methoxymethyl)benzoate: Similar in structure but lacks the nitrophenylhydrazinylidene group.
Uniqueness
The presence of both methoxybenzoyloxy and nitrophenylhydrazinylidene groups in 5-(4-methoxybenzoyloxy)-2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenyl 4-methoxybenzoate makes it unique compared to similar compounds
Properties
Molecular Formula |
C29H23N3O8 |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
[3-(4-methoxybenzoyl)oxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H23N3O8/c1-37-24-12-3-19(4-13-24)28(33)39-26-16-7-21(18-30-31-22-8-10-23(11-9-22)32(35)36)27(17-26)40-29(34)20-5-14-25(38-2)15-6-20/h3-18,31H,1-2H3/b30-18+ |
InChI Key |
GWYDRAYQBVUFQH-UXHLAJHPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2-({(2E)-2-[4-(octyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11558687.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B11558698.png)
![2-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11558704.png)
![N-({N'-[(E)-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11558715.png)
![4-(benzyloxy)-N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11558717.png)
![4-chloro-2-[(Z)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol](/img/structure/B11558724.png)
![N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11558732.png)
![(4E)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B11558739.png)
![N-({N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11558743.png)
![4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11558747.png)
![6-Amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11558748.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11558751.png)
![4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B11558759.png)

